1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one
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Overview
Description
1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one is a chemical compound with potential therapeutic applications. It is characterized by the presence of azepane, pyridazine, piperazine, and trifluoropropanone moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Cyclization reactions: These reactions involve the formation of a ring structure, such as the azepane ring, through intramolecular reactions.
Condensation reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of a ketone or carboxylic acid, while reduction may lead to the formation of an alcohol or amine.
Scientific Research Applications
1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound is used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, as well as in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one can be compared with other similar compounds, such as:
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one: This compound has a similar structure but with a phenylbutanone moiety instead of a trifluoropropanone moiety.
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone: This compound has a similar structure but with an iodophenylmethanone moiety instead of a trifluoropropanone moiety.
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone: This compound has a similar structure but with a trimethoxyphenylmethanone moiety instead of a trifluoropropanone moiety.
The uniqueness of this compound lies in its trifluoropropanone moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c18-17(19,20)13-16(26)25-11-9-24(10-12-25)15-6-5-14(21-22-15)23-7-3-1-2-4-8-23/h5-6H,1-4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXFRVLCKBITIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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